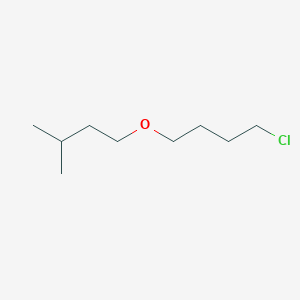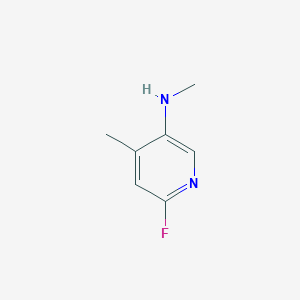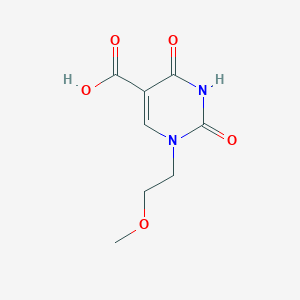
1-(4-Chlorobutoxy)-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobutoxy)-3-methylbutane is an organic compound with the molecular formula C11H23ClO It is a chlorinated ether, characterized by the presence of a butoxy group attached to a chlorinated butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Chlorobutoxy)-3-methylbutane can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorobutane with 3-methyl-1-butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, with the base facilitating the substitution of the chlorine atom by the butoxy group.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process may include the use of solvents like dichloromethane to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorobutoxy)-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of butoxy derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or other reduced compounds.
Aplicaciones Científicas De Investigación
1-(4-Chlorobutoxy)-3-methylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorobutoxy)-3-methylbutane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in substitution reactions by donating or accepting electrons, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorobutoxy)-4-methylbenzene: Similar structure but with a benzene ring.
1-chloro-4-phenoxybutane: Contains a phenoxy group instead of a butoxy group.
Uniqueness
1-(4-Chlorobutoxy)-3-methylbutane is unique due to its specific combination of a chlorinated butane chain and a butoxy group. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial chemistry.
Propiedades
Fórmula molecular |
C9H19ClO |
|---|---|
Peso molecular |
178.70 g/mol |
Nombre IUPAC |
1-(4-chlorobutoxy)-3-methylbutane |
InChI |
InChI=1S/C9H19ClO/c1-9(2)5-8-11-7-4-3-6-10/h9H,3-8H2,1-2H3 |
Clave InChI |
NXOLIKDKFXYQLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13487615.png)




![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)




